M50054 (2,2'-methylenebis(1,3-cyclohexanedione)) is a cell-permeable, small-molecule apoptosis inhibitor primarily utilized in advanced cell culture, tissue regeneration, and disease modeling [1]. Unlike conventional direct caspase inhibitors, M50054 functions upstream by preventing the activation of caspase-3 through the inhibition of apoptosome formation and Apaf-1 complexation[2]. It demonstrates quantitative efficacy against both intrinsic (etoposide-induced) and extrinsic (Fas ligand-induced) apoptotic pathways [1]. For industrial and academic procurement, M50054 serves as a critical reagent when researchers require specific blockade of caspase activation cascades without interfering with the basal enzymatic activity of pre-existing caspases, or when in vivo toxicity precludes the use of broad-spectrum pan-caspase inhibitors[3].
Substituting M50054 with common benchmark inhibitors like Z-VAD-FMK or NS3694 compromises experimental integrity in complex biological models. Z-VAD-FMK directly binds the active site of caspases, which can lead to off-target protease inhibition and severe in vivo toxicity, rendering it unsuitable for long-term regenerative studies such as adult teleost fish models[1]. Conversely, while NS3694 also targets the apoptosome, it strictly isolates the intrinsic pathway and fails to protect against Fas-ligand-induced extrinsic apoptosis . Procurement of M50054 is therefore necessary when an assay demands dual-pathway apoptotic protection (both intrinsic and extrinsic) combined with high in vivo tolerability and a strict upstream mechanism of action [2].
M50054 differentiates itself from standard benchmark inhibitors like Z-VAD-FMK by strictly targeting the activation phase rather than the active enzyme, which is critical for laboratory workflow fit in complex biochemical assays. In U937 cells, M50054 inhibits etoposide-induced caspase-3 activation with an IC50 of 79 μg/mL [1]. However, in cell-free assays evaluating direct enzymatic activity, M50054 exhibits 0% direct inhibition of active caspase-3 at concentrations up to 1000 μg/mL [1]. In contrast, Z-VAD-FMK directly binds and inhibits the active caspase-3 enzyme at nanomolar to low micromolar concentrations. This strict upstream selectivity ensures that M50054 prevents new apoptosome formation without disrupting the activity of already cleaved caspases or off-target cellular proteases, ensuring high assay reproducibility.
| Evidence Dimension | Direct inhibition of active caspase-3 enzyme |
| Target Compound Data | 0% inhibition up to 1000 μg/mL |
| Comparator Or Baseline | Z-VAD-FMK (Complete inhibition at low micromolar/nanomolar concentrations) |
| Quantified Difference | >1000-fold difference in direct enzyme binding affinity |
| Conditions | Cell-free enzymatic assay vs. Etoposide-stimulated U937 cells |
Procuring M50054 allows researchers to isolate the apoptosome formation step without causing off-target direct protease inhibition.
While both M50054 and NS3694 function as apoptosome inhibitors, M50054 provides a broader protective envelope by also inhibiting extrinsic apoptosis. M50054 effectively prevents soluble human Fas ligand-induced cell death in Fas-expressing WC8 cells with an IC50 of 67 μg/mL [1]. In stark contrast, the comparator apoptosome inhibitor NS3694 exhibits no protective effect against apoptosome-independent, FasL-induced cell death . This dual efficacy makes M50054 a highly effective choice for complex tissue models where both intrinsic (e.g., chemotoxicity) and extrinsic (e.g., immune-mediated) apoptotic triggers are present.
| Evidence Dimension | Inhibition of FasL-induced cell death |
| Target Compound Data | IC50 = 67 μg/mL |
| Comparator Or Baseline | NS3694 (No effect / 0% inhibition) |
| Quantified Difference | Absolute functional divergence in extrinsic pathway protection |
| Conditions | Fas-expressing WC8 cells stimulated with human Fas ligand |
M50054 is essential for procurement in disease modeling (e.g., hepatitis) where both death-receptor and mitochondrial apoptotic pathways must be suppressed simultaneously.
The utility of pan-caspase inhibitors in live-animal regeneration models is severely limited by systemic toxicity, directly impacting in vivo laboratory workflow fit. In adult teleost fish and zebrafish fin regeneration models, benchmark inhibitors like Z-VAD-FMK are highly toxic and often lethal, preventing long-term continuous exposure [1]. M50054, however, is well-tolerated in vivo and has been successfully administered continuously to inhibit caspase-3-mediated apoptosis, significantly improving spinal cord repair and blastema formation without inducing the systemic toxicity seen with Z-VAD-FMK [2]. This high in vivo tolerability is a critical procurement factor for developmental biology and regenerative pharmacology workflows.
| Evidence Dimension | In vivo viability in adult fish regeneration models |
| Target Compound Data | High tolerability, supports continuous exposure for up to 30 days post-lesion |
| Comparator Or Baseline | Z-VAD-FMK (Highly toxic/lethal in adult fish models) |
| Quantified Difference | Enables long-term in vivo survival and regeneration tracking vs. premature model death |
| Conditions | Adult teleost fish spinal cord and zebrafish fin regeneration models |
M50054 enables long-term in vivo regenerative studies that are impossible to conduct with toxic pan-caspase inhibitors.
Due to its low in vivo toxicity compared to Z-VAD-FMK, M50054 is a highly effective inhibitor for studying blastema formation and spinal cord repair in model organisms such as Xenopus, planaria, and teleost fish [1]. It allows researchers to continuously block caspase-3 activation over multi-day or multi-week periods without compromising overall organismal viability [2].
Because M50054 uniquely inhibits both Fas-ligand-induced (extrinsic) and etoposide-induced (intrinsic) apoptosis—unlike NS3694—it is highly suited for modeling complex pathologies like anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia, where multiple apoptotic triggers converge[3].
In biochemical and cell-free assays where researchers need to specifically study the Apaf-1/cytochrome c interaction without directly poisoning the active sites of downstream caspases, M50054 is the required reagent [4]. Its lack of direct enzymatic inhibition ensures that pre-existing active caspases remain unaffected, strictly isolating the activation event [3].